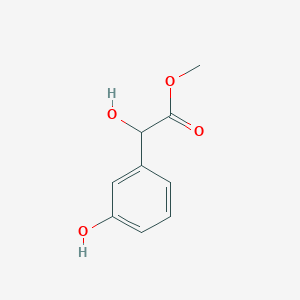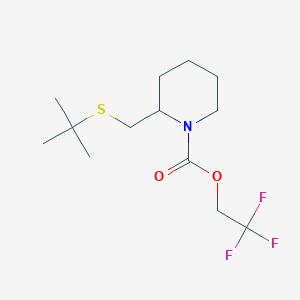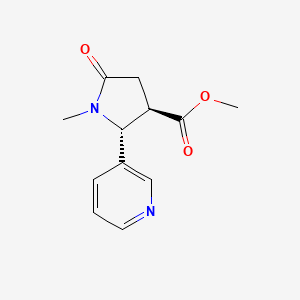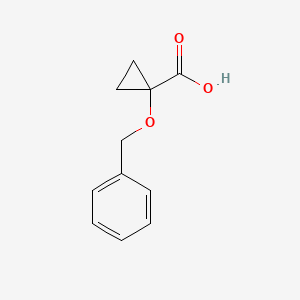
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate, also known as vanillylmandelic acid methyl ester, is a natural compound found in various plant species. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate and its derivatives are involved in the synthesis and study of complex organic compounds. For instance, the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate through Grignard reaction showcases the compound's role in creating drug intermediates, highlighting its significance in organic chemistry and drug development processes (W. Min, 2015). Additionally, the study on the electrochemical reduction of o-nitrophenylthioacetic derivatives to produce 2H-1,4-benzothiazines underlines the electrochemical aspects and potential synthetic applications of related compounds (D. Sicker et al., 1995).
Pharmacology and Biological Activities
Research into the pharmacological properties of methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate derivatives has unveiled their potential in various biological applications. The isolation of phenylacetic acid derivatives from Curvularia lunata culture, including compounds with structural similarities, highlights the exploration of natural products for potential antimicrobial and antioxidant properties. Though the specific derivatives mentioned lack significant activity, the research points towards ongoing investigations into related compounds for biological activities (Gouri B. Varma et al., 2006).
Enzyme Substrate Studies
In the context of enzymology, the development of stable chromogenic substrates for esterases using derivatives of methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate demonstrates the utility in biochemical assays and studies. Such substrates facilitate the detection of esterase activity, crucial in various biological processes and the activation of prodrugs within human cells (Michael N. Levine et al., 2008).
Materials Science and Environmental Applications
The solubility studies of related compounds in ionic liquids and their applications in CO2 capture and natural gas sweetening are noteworthy. These studies not only shed light on the physicochemical properties of methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate derivatives but also their potential environmental applications, particularly in the context of reducing greenhouse gas emissions and improving the sustainability of industrial processes (S. Mattedi et al., 2011).
Mecanismo De Acción
Target of Action
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate is an organic compound that is primarily used as an intermediate in the production of the fungicide azoxystrobin . The primary target of this compound is therefore the enzymes and proteins involved in the biosynthesis of fungi, which are inhibited by azoxystrobin.
Mode of Action
Azoxystrobin works by inhibiting mitochondrial respiration in fungi, thereby preventing their growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate are those involved in the synthesis of azoxystrobin and the subsequent inhibition of fungal respiration. The compound is likely metabolized in the fungus to produce reactive species that interfere with the electron transport chain in the mitochondria, disrupting ATP production and leading to cell death .
Result of Action
The result of the action of Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate, through its metabolite azoxystrobin, is the inhibition of fungal growth and proliferation. This is achieved by disrupting the normal functioning of the mitochondria, leading to a lack of ATP and subsequent cell death .
Action Environment
The action of Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate is influenced by environmental factors such as temperature, pH, and the presence of other organisms. For example, the efficacy of azoxystrobin can be affected by the pH of the environment, with optimal activity observed at neutral to slightly acidic pH levels. Additionally, temperature can influence the rate of chemical reactions and thus the speed at which the compound is metabolized to its active form .
Propiedades
IUPAC Name |
methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFNXLEGMCKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2916916.png)
![9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2916917.png)
![4-methoxy-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2916919.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2916920.png)

![1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2916925.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2916929.png)
![8-fluoro-2-(2-hydroxyquinoline-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916931.png)

![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-methylanilino)prop-2-en-1-one](/img/structure/B2916933.png)
![N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B2916934.png)
